benzyl (2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)carbamate
CAS No.: 2034560-55-7
Cat. No.: VC7281228
Molecular Formula: C22H24N4O3
Molecular Weight: 392.459
* For research use only. Not for human or veterinary use.
![benzyl (2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)carbamate - 2034560-55-7](/images/structure/VC7281228.png)
Specification
CAS No. | 2034560-55-7 |
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Molecular Formula | C22H24N4O3 |
Molecular Weight | 392.459 |
IUPAC Name | benzyl N-[2-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-2-oxoethyl]carbamate |
Standard InChI | InChI=1S/C22H24N4O3/c1-16-24-19-9-5-6-10-20(19)26(16)18-11-12-25(14-18)21(27)13-23-22(28)29-15-17-7-3-2-4-8-17/h2-10,18H,11-15H2,1H3,(H,23,28) |
Standard InChI Key | BIVCFMMDLFITOX-UHFFFAOYSA-N |
SMILES | CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)CNC(=O)OCC4=CC=CC=C4 |
Introduction
Chemical Structure and Functional Features
The molecular architecture of benzyl (2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)carbamate comprises three distinct subunits:
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Benzimidazole Core: A bicyclic aromatic system consisting of fused benzene and imidazole rings, substituted with a methyl group at the 2-position. This moiety is known for its role in medicinal chemistry, often contributing to DNA intercalation or enzyme inhibition .
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Pyrrolidine Ring: A five-membered saturated heterocycle containing a nitrogen atom. The pyrrolidine subunit is linked to the benzimidazole via a carbon-nitrogen bond at the 3-position, introducing conformational rigidity and potential hydrogen-bonding capabilities .
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Carbamate Ester: A benzyl carbamate group (-NH-C(O)-OCH2C6H5) attached to an ethyl ketone bridge. Carbamates are frequently employed as protective groups for amines or as prodrug motifs due to their hydrolytic stability under physiological conditions .
The stereochemistry of the pyrrolidine ring and the ethyl ketone bridge may influence the compound’s biological activity, though specific stereochemical data for this derivative remain uncharacterized in publicly available literature.
Physicochemical Properties
Based on structural analogs (e.g., PubChem CID 10415426 ), the following properties are hypothesized:
Property | Value/Description |
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Molecular Formula | C24H24N4O3 (estimated) |
Molecular Weight | ~440.48 g/mol |
Solubility | Low aqueous solubility; soluble in DMSO, DMF |
Melting Point | 180–185°C (decomposes) |
LogP (Partition Coefficient) | ~2.5 (indicative of moderate lipophilicity) |
The carbamate group enhances stability against enzymatic degradation compared to urea or carbonate analogs, while the benzimidazole core may confer fluorescence properties useful in analytical detection .
Analytical Characterization
Critical analytical data for quality control and structure elucidation include:
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High-Resolution Mass Spectrometry (HRMS): To confirm molecular formula (e.g., [M+H]+ ion at m/z 441.19).
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Nuclear Magnetic Resonance (NMR):
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1H NMR: Signals at δ 7.3–7.5 ppm (benzyl aromatic protons), δ 3.5–4.0 ppm (pyrrolidine CH2 groups), and δ 2.4 ppm (methyl group on benzimidazole).
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13C NMR: Carbonyl resonances at δ 170–175 ppm (carbamate and ketone).
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X-ray Crystallography: To resolve stereochemical ambiguities and confirm solid-state conformation.
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